molecular formula C12H10FNO B1267442 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one CAS No. 88368-12-1

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one

Cat. No.: B1267442
CAS No.: 88368-12-1
M. Wt: 203.21 g/mol
InChI Key: LWGNURGTUVSLGV-UHFFFAOYSA-N
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Description

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is a fluorinated derivative of tetrahydrocarbazole. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a fluorine atom can significantly alter the biological activity and chemical properties of the molecule, making it a valuable target for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves the fluorination of tetrahydrocarbazole derivatives. One common method is the electrophilic fluorination of 2,3,4,9-tetrahydro-1H-carbazol-4-one using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more efficient fluorinating agents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of this compound quinone.

    Reduction: Formation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and other bioactive compounds.

    Material Science: It is explored for its potential use in the development of organic electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one in biological systems involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to enzymes or receptors, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-tetrahydro-1H-carbazol-4-one: The non-fluorinated parent compound.

    6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one: A chlorinated analogue.

    6-bromo-2,3,4,9-tetrahydro-1H-carbazol-4-one: A brominated analogue.

Uniqueness

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and halogenated analogues. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

6-fluoro-1,2,3,9-tetrahydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGNURGTUVSLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90319512
Record name 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88368-12-1
Record name NSC346509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90319512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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